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Abstract
Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide

hormone that, alongside apelin, serves as a ligand for the G protein-coupled apelin receptor

(APJ). This discovery has opened new avenues in understanding cardiovascular development,

physiology, and disease. ELA plays a crucial role in embryogenesis, particularly in heart

formation and angiogenesis, and has demonstrated significant protective effects in adult

cardiovascular and renal systems. Its distinct signaling profile compared to apelin, despite

sharing the same receptor, underscores its potential as a highly specific therapeutic target. This

technical guide provides a comprehensive overview of the evolutionary conservation of the

Elabela peptide sequence, details its signaling pathways, and outlines key experimental

protocols for its study, serving as a vital resource for researchers and drug development

professionals.

Introduction
First identified in zebrafish embryos, Elabela is a critical signaling molecule essential for proper

cardiovascular development.[1][2] The gene encoding ELA, APELA, gives rise to a 54-amino

acid preproprotein that is subsequently processed into smaller, biologically active peptides,

most notably ELA-32 and ELA-21.[3][4] While sharing the APJ receptor with apelin, ELA

exhibits no significant sequence homology to it, suggesting a case of convergent evolution for
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receptor activation.[5] The peptide is expressed in various tissues, including the heart, blood

vessels, and kidneys, and circulates in human plasma.[3][6][7] This guide delves into the

remarkable evolutionary conservation of the ELA peptide sequence, which highlights its

fundamental biological importance.

Evolutionary Conservation of the Elabela Peptide
Sequence
The Elabela peptide is highly conserved across vertebrate species, indicating a strong

evolutionary pressure to maintain its structure and function. The C-terminal region of the

peptide is particularly well-conserved, with the last 13 amino acids showing a high degree of

identity across diverse species.[8] Notably, the 11-amino acid fragment is invariant, suggesting

this region is critical for its biological activity.[9]

Amino Acid Sequence Alignment
Analysis of the ELA-32 amino acid sequence across different vertebrate species reveals a high

degree of conservation, particularly in the C-terminal half of the peptide which is crucial for

receptor binding and activation.

Species ELA-32 Amino Acid Sequence

Human
QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPF

P

Mouse
QRPVNLAMRRKLRKHNCLQRRCMPLHSRVPF

P

Rat
QRPVNLAMRRKLRKHNCLQRRCMPLHSRVPF

P

Zebrafish
QGPMGLGARRRLRKHNCLQRRCMPLHSRVP

FP

Chicken
QRPVNLAMRRKLRKHNCLQRRCMPLHSRVPF

P

X. tropicalis
QRPVNLAMRRKLRKHNCLQRRCMPLHSRVPF

P
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Note: This table is a representation based on available data and may not be exhaustive.

Quantitative Conservation Data
The sequence identity of the full ELA precursor protein and the mature ELA-32 peptide

highlights the evolutionary conservation.

Comparison Species
Precursor (54 aa) %
Identity to Human

Mature ELA-32 % Identity
to Human

Mouse 87% 97%

Rat 87% 97%

Chicken 87% 97%

Zebra finch 85% 97%

American alligator 65% 84%

Chinese soft-shelled turtle 63% 81%

Xenopus tropicalis 59% 78%

Coelacanth 57% 75%

Spotted gar 54% 72%

Zebrafish 52% 63%

Data derived from analysis of sequences in public databases.[10]

The Elabela-APJ Signaling Pathway
Elabela exerts its biological effects by binding to the apelin receptor (APJ), a class A G protein-

coupled receptor (GPCR).[11] This interaction initiates a cascade of intracellular signaling

events that can be both G protein-dependent and β-arrestin-dependent.[12] The specific

downstream effects can vary depending on the cellular context and the specific ELA isoform.

Upon binding to APJ, ELA can activate Gαi1, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13] Simultaneously, ELA
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binding can stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2

(ERK1/2) and mobilize intracellular calcium.[12][13] Furthermore, ELA has been shown to

induce the recruitment of β-arrestin-2 to the APJ receptor, which can lead to receptor

internalization and trigger distinct downstream signaling events.[14][15] Some studies suggest

that different ELA isoforms may exhibit biased agonism, preferentially activating either G

protein or β-arrestin pathways.[12]
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Caption: Elabela-APJ Signaling Cascade.

Experimental Protocols
Investigating the function and conservation of Elabela requires a range of molecular and

cellular biology techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay
This protocol is used to determine the binding affinity of Elabela to the APJ receptor.

Materials:

HEK293 cells transiently transfected with a plasmid expressing the human APJ receptor.

Cell culture medium (DMEM with 10% FBS).
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APJ membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors).

Radiolabeled apelin-13 (e.g., [125I]-apelin-13).

Unlabeled Elabela peptides (different isoforms and concentrations).

Scintillation fluid and counter.

Procedure:

Culture and transfect HEK293 cells with the APJ expression plasmid.

After 24-48 hours, harvest the cells and prepare cell membranes by homogenization and

centrifugation.

Resuspend the membrane pellet in a suitable binding buffer.

In a 96-well plate, add a constant concentration of [125I]-apelin-13 to each well.

Add increasing concentrations of unlabeled Elabela peptides to compete with the

radioligand.

Add the membrane preparation to each well and incubate at room temperature for a

specified time (e.g., 1-2 hours) to reach equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by

washing with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of

Elabela.[16]

ERK1/2 Phosphorylation Assay
This western blot-based assay measures the activation of the ERK1/2 signaling pathway upon

ELA stimulation.

Materials:
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HEK293 cells expressing the APJ receptor.

Serum-free cell culture medium.

Elabela peptides at various concentrations.

RIPA lysis buffer with protease and phosphatase inhibitors.

SDS-PAGE gels and electrophoresis apparatus.

PVDF membranes and transfer apparatus.

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

HRP-conjugated secondary antibody.

Chemiluminescent substrate and imaging system.

Procedure:

Seed HEK293-APJ cells in 6-well plates and grow to ~90% confluency.

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

Treat the cells with different concentrations of Elabela peptides for a short duration (e.g., 5-

15 minutes).

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[5]

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the APJ receptor, often using a

bioluminescence resonance energy transfer (BRET) or enzyme complementation approach.

Materials:

HEK293T cells.

Expression vectors for APJ fused to one component of a reporter system (e.g., NanoLuc-

LgBit) and β-arrestin fused to the complementary component (e.g., SmBit).

Cell transfection reagent.

Elabela peptides.

Luminescence plate reader and substrate (e.g., furimazine).

Procedure:

Co-transfect HEK293T cells with the APJ-LgBit and SmBit-β-arrestin expression vectors.

After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate.

On the day of the assay, replace the culture medium with an assay buffer.

Add the luminescent substrate to the wells.

Measure the baseline luminescence.

Add different concentrations of Elabela peptides to the wells.
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Measure the luminescence signal at regular intervals to monitor the kinetics of β-arrestin

recruitment.

Analyze the dose-response data to determine the potency (EC50) and efficacy of Elabela in

inducing β-arrestin recruitment.[17][18]
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Caption: Key Experimental Workflows.

Conclusion and Future Directions
The evolutionary conservation of the Elabela peptide sequence underscores its indispensable

role in vertebrate physiology, particularly in the cardiovascular system. Its unique signaling

profile through the APJ receptor, distinct from that of apelin, presents a compelling case for its
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development as a novel therapeutic agent for conditions such as heart failure, pulmonary

arterial hypertension, and pre-eclampsia. The experimental protocols detailed in this guide

provide a robust framework for researchers to further elucidate the intricate biology of the

Elabela-APJ axis. Future research should focus on identifying the specific proteases

responsible for ELA processing, exploring the potential for biased agonism in different tissues,

and conducting comprehensive preclinical and clinical studies to validate its therapeutic

potential. The continued investigation of this highly conserved and potent peptide hormone

promises to yield significant advancements in the treatment of cardiovascular and other

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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